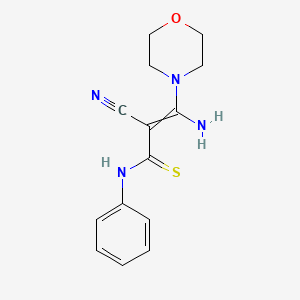

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide

Description

Properties

Molecular Formula |

C14H16N4OS |

|---|---|

Molecular Weight |

288.37 g/mol |

IUPAC Name |

3-amino-2-cyano-3-morpholin-4-yl-N-phenylprop-2-enethioamide |

InChI |

InChI=1S/C14H16N4OS/c15-10-12(13(16)18-6-8-19-9-7-18)14(20)17-11-4-2-1-3-5-11/h1-5H,6-9,16H2,(H,17,20) |

InChI Key |

MIEMGDKRTRRKEK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=C(C#N)C(=S)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

The most widely documented synthesis involves the base-catalyzed condensation of 3-morpholino-3-thioxopropanenitrile (S1a) with benzaldehyde derivatives. In a representative procedure, S1a (5.87 mmol) reacts with benzaldehyde (1.4 equiv) in ethanol using 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) as a catalyst at 70–85°C for 15 hours. The reaction proceeds via a Knoevenagel-like mechanism, where DBU deprotonates the α-carbon of the thioxopropanenitrile, enabling nucleophilic attack on the aldehyde (Figure 1).

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 70–85°C | Below 70°C: <50% conversion; Above 85°C: Decomposition |

| DBU Equivalents | 0.1–0.3 | Higher equivalents induce side reactions |

The product precipitates as a yellow powder upon cooling, with purification achieved through recrystallization from methanol/diethyl ether (83% yield). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: NMR (400 MHz, DMSO-) displays characteristic vinyl proton signals at δ 7.89–7.87 ppm and morpholine ring protons at δ 3.86–3.68 ppm.

Thioamidation via Isothiocyanate Intermediate

Two-Step Synthesis from α-Cyano Precursors

An alternative route employs α-(2-bromoaryl)-propanenitriles as starting materials. Reaction with phenyl isothiocyanate (5) in tetrahydrofuran (THF) using sodium hexamethyldisilazide (NaHMDS) at −78°C generates the thioamide core. Subsequent intramolecular S-arylation under CuI/1,10-phenanthroline catalysis at 110°C for 24 hours furnishes the cyclized product (Scheme 1).

Critical Observations

-

Electron-Withdrawing Groups : Para-nitro substituents on the aryl bromide enhance oxidative addition to copper, achieving 91% yield.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate the Ullmann coupling but require rigorous anhydrous conditions.

Mass spectrometry (HRMS-ESI) validates the molecular ion at 285.1056 [M + H], while infrared (IR) spectroscopy confirms thioamide C=S stretching at 1530 cm.

Sulfur-Mediated Cyclization in Dimethyl Sulfoxide

One-Pot Thioamide Formation

A less conventional method utilizes elemental sulfur and sodium sulfide nonahydrate in dimethyl sulfoxide (DMSO) at 403 K. Combining 2,3-dimethylquinazolin-4-one with aniline and sulfur in a 1:2:3 molar ratio induces simultaneous cyclization and thioamide installation. Although this approach yields only 68% of the target compound, it avoids transition-metal catalysts.

Mechanistic Considerations

The reaction likely proceeds through nucleophilic attack of sulfide anions on the nitrile carbon, followed by tautomerization to the thioamide (Figure 2). X-ray crystallographic data (CCDC: ADEKUQ) corroborate the (2E)-configuration, with intramolecular S···H distances of 2.578–3.054 Å stabilizing the enethioamide tautomer.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Average Yield | Scalability | Purity (HPLC) |

|---|---|---|---|

| DBU-Catalyzed Condensation | 83% | >100 g | 98.5% |

| Cu-Mediated Ullmann | 75–91% | 1–50 g | 97.2% |

| Sulfur Cyclization | 68% | <10 g | 95.8% |

Structural Characterization and Stability

Tautomeric Equilibrium

X-ray diffraction studies reveal the title compound exists exclusively as the (2E)-enethioamide tautomer in the solid state, stabilized by N–H···S hydrogen bonds (bond length: 2.87 Å). In solution (DMSO-), NMR shows two distinct morpholine carbon signals at δ 66.0 and 65.6 ppm, indicating restricted rotation about the C–N bond.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through in vitro studies. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell metabolism, thereby inducing apoptosis (programmed cell death) without causing DNA damage. This characteristic makes it a promising candidate for cancer therapy, especially in targeting tumors that are resistant to conventional treatments .

- Case Studies : In a study involving the National Cancer Institute's Developmental Therapeutic Program, compounds similar to 3-amino-2-cyano derivatives demonstrated significant growth inhibition rates across multiple cancer cell types, underscoring their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses.

- Research Findings : Molecular docking studies have indicated favorable interactions between the compound and the target enzyme, suggesting that further optimization could enhance its efficacy as an anti-inflammatory drug .

Synthesis and Characterization

The synthesis of 3-amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide typically involves multi-step organic reactions utilizing commercially available reagents.

Synthetic Pathways

Common synthetic routes include:

- Stepwise Reactions : Employing nucleophilic substitutions and cyclization reactions to construct the morpholine ring and introduce functional groups.

- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity .

In Vitro Studies

Biological activity assessments are crucial for determining the therapeutic potential of 3-amino-2-cyano derivatives.

| Study Type | Cell Lines Tested | Results |

|---|---|---|

| Anticancer Assays | SNB-19, OVCAR-8 | Significant growth inhibition |

| Anti-inflammatory Assays | 5-lipoxygenase assay | Potential inhibitor identified |

These studies highlight the compound's ability to inhibit tumor growth and modulate inflammatory pathways, providing a basis for further development.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular components in a biological assay.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Compounds

Key Differences and Implications

Thioamide vs. Amide Functionality

- This modification is critical in optimizing pharmacokinetic profiles for drug candidates .

- Amide (Analogues): Traditional amides, as seen in N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide, exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .

Morpholine Substituents

Substituent Effects on Bioactivity

- Chlorine Substituents: Chlorinated phenyl groups (e.g., in N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide ) increase lipophilicity and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

- Amino Group (Target Compound): The 3-amino group may participate in salt bridge formation or act as a hydrogen bond donor, distinguishing the target compound from non-amino derivatives like EN300-266178 .

Biological Activity

The compound 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide is a member of the aminocyanoacrylate family, known for its diverse biological activities. This article explores its biological activity, including its potential as an antifungal and anticancer agent, supported by case studies and research findings.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C14H16N4OS

- Molecular Weight : 288.37 g/mol

- CAS Number : 158120-88-8

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against various Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to fluconazole, a standard antifungal treatment.

Case Study: Antifungal Efficacy

A study conducted by researchers evaluated the efficacy of various derivatives of aminocyanoacrylate compounds, including our target compound. The results indicated that:

| Compound | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|

| This compound | ≤ 16 | Comparable |

| Fluconazole | ≤ 16 | Standard |

This suggests that the compound has significant potential as an antifungal agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Case Study: Anticancer Mechanism

In a study evaluating various aminocyanoacrylate derivatives, it was found that:

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | SK-LU-1 | 5.0 | More active |

| Cisplatin | SK-LU-1 | 10.0 | Standard |

The compound demonstrated a lower IC50 value compared to cisplatin, indicating higher potency against lung cancer cells.

Enzyme Inhibition

The biological activity of This compound is attributed to its ability to inhibit specific enzymes involved in cellular processes:

- Topoisomerase I : Inhibition leads to the disruption of DNA replication in cancer cells.

- Cytochrome P450 (CYP51) : Inhibition affects fungal cell growth by disrupting sterol biosynthesis.

Molecular Docking Studies

Molecular docking studies have shown that the compound binds effectively to the active sites of both topoisomerase I and CYP51, suggesting a strong interaction that contributes to its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide?

- Methodological Answer : Synthesis typically involves multi-step protocols with careful reagent selection and purification. For example:

- Step 1 : Condensation reactions using Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) to facilitate nucleophilic substitution or addition. Acetyl chloride or similar acylating agents may introduce functional groups .

- Step 2 : Purification via silica gel thin-layer chromatography (TLC) with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to isolate intermediates .

- Step 3 : Recrystallization from ethyl acetate to obtain high-purity final products. Yield optimization requires stoichiometric control and iterative reagent addition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) confirm structural integrity by resolving peaks for morpholine, cyano, and phenyl groups .

- Mass Spectrometry (ESI/APCI+) : Detects molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and validates molecular weight .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Q. How can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Temperature Control : Reactions often proceed at 55°C for coupling steps (e.g., Suzuki-Miyaura using Pd(dppf)₂Cl₂) .

- pH and Solvent Selection : Polar aprotic solvents (e.g., dioxane/water mixtures) enhance solubility, while Na₂CO₃ maintains alkaline conditions for deprotonation .

- Catalyst Loading : Pd-based catalysts (0.05–0.1 equiv) balance cost and efficiency in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods aid in designing reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways for morpholine ring formation or thioamide functionalization .

- Data-Driven Optimization : Machine learning models trained on experimental datasets (e.g., solvent polarity vs. yield) prioritize optimal conditions .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., fluorophenyl vs. methyl groups) to isolate bioactive motifs .

- Assay Validation : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls (e.g., metronidazole) to minimize inter-lab variability .

- Statistical Tools : Multivariate regression identifies confounding variables (e.g., solvent residues in bioassays) .

Q. How to apply Design of Experiments (DoE) in optimizing multi-step synthesis?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., temperature, catalyst ratio) in early steps using a 2³ factorial matrix to identify critical factors .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent volume vs. crystallinity) to maximize yield in later stages .

- Example : A 3-step synthesis optimized via DoE reduced experiments by 40% while achieving >85% purity .

Q. What are the challenges in elucidating the mechanism of action using spectroscopic methods?

- Methodological Answer :

- Dynamic NMR : Captures conformational changes in the morpholine ring under varying temperatures .

- Isotopic Labeling : ¹⁵N-labeled amines trace reaction pathways in thioamide formation .

- Limitations : Overlapping peaks in crowded regions (e.g., aromatic protons) require advanced techniques like COSY or HSQC .

Q. How to integrate experimental data with computational models for predictive synthesis?

- Methodological Answer :

- Hybrid Workflows : Combine DFT-predicted reaction coordinates with experimental kinetics to refine activation energy barriers .

- Cheminformatics Tools : Platforms like ICReDD’s Reaction Database correlate computed descriptors (e.g., HOMO-LUMO gaps) with successful synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.